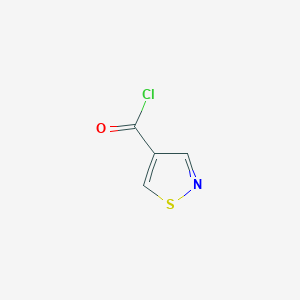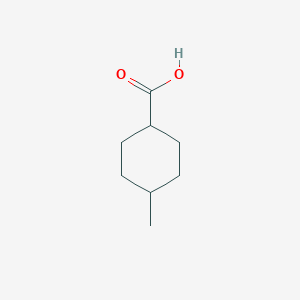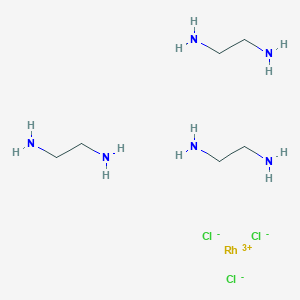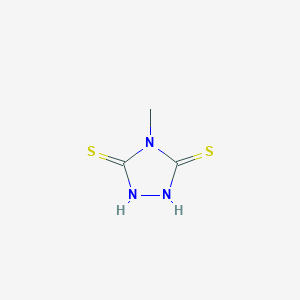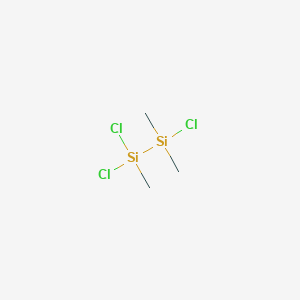
1,1,2-Trichloro-1,2,2-trimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trichloro-1,2,2-trimethyldisilane (TMCTS) is a colorless liquid that is widely used in various chemical industries. TMCTS is a highly reactive compound that is used in the synthesis of various organic compounds.
Wirkmechanismus
1,1,2-Trichloro-1,2,2-trimethyldisilane is a highly reactive compound that can react with a wide range of nucleophiles. The reaction of 1,1,2-Trichloro-1,2,2-trimethyldisilane with nucleophiles involves the transfer of a silicon atom from 1,1,2-Trichloro-1,2,2-trimethyldisilane to the nucleophile. The reaction is highly exothermic and can be carried out under mild conditions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,1,2-Trichloro-1,2,2-trimethyldisilane. However, it is known that 1,1,2-Trichloro-1,2,2-trimethyldisilane is a highly reactive compound that can react with various biological molecules. Therefore, it is important to handle 1,1,2-Trichloro-1,2,2-trimethyldisilane with care and take appropriate safety measures.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,2-Trichloro-1,2,2-trimethyldisilane is a highly reactive compound that can be used in a wide range of organic synthesis reactions. It is a versatile reagent that can be used in the preparation of various organic compounds. However, 1,1,2-Trichloro-1,2,2-trimethyldisilane is a highly reactive compound that requires careful handling and storage. It is also a toxic compound that can cause harm if not handled properly.
Zukünftige Richtungen
There are various future directions for the use of 1,1,2-Trichloro-1,2,2-trimethyldisilane. One of the potential applications of 1,1,2-Trichloro-1,2,2-trimethyldisilane is in the preparation of silicon-containing polymers. Silicon-containing polymers have various applications in the industry, including in the production of electronic devices and coatings. Another potential application of 1,1,2-Trichloro-1,2,2-trimethyldisilane is in the preparation of silyl enol ethers. Silyl enol ethers are important intermediates in organic synthesis and have various applications in the pharmaceutical industry.
Conclusion:
In conclusion, 1,1,2-Trichloro-1,2,2-trimethyldisilane is a highly reactive compound that is widely used in various chemical industries. It is used as a reagent in the preparation of various organic compounds and has various applications in the industry. 1,1,2-Trichloro-1,2,2-trimethyldisilane is a versatile reagent that can be used in a wide range of organic synthesis reactions. However, it is a highly reactive and toxic compound that requires careful handling and storage. There are various future directions for the use of 1,1,2-Trichloro-1,2,2-trimethyldisilane, including in the preparation of silicon-containing polymers and silyl enol ethers.
Synthesemethoden
1,1,2-Trichloro-1,2,2-trimethyldisilane can be synthesized by reacting trimethylchlorosilane with silicon tetrachloride in the presence of aluminum chloride. The reaction is carried out at a temperature of -78°C to -40°C. The yield of 1,1,2-Trichloro-1,2,2-trimethyldisilane is around 70-80%.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloro-1,2,2-trimethyldisilane is widely used in the synthesis of various organic compounds. It is used as a reagent in the preparation of silyl enol ethers, which are important intermediates in organic synthesis. 1,1,2-Trichloro-1,2,2-trimethyldisilane is also used in the preparation of silicon-containing polymers, which have various applications in the industry.
Eigenschaften
CAS-Nummer |
13528-88-6 |
|---|---|
Produktname |
1,1,2-Trichloro-1,2,2-trimethyldisilane |
Molekularformel |
C3H9Cl3Si2 |
Molekulargewicht |
207.63 g/mol |
IUPAC-Name |
dichloro-[chloro(dimethyl)silyl]-methylsilane |
InChI |
InChI=1S/C3H9Cl3Si2/c1-7(2,4)8(3,5)6/h1-3H3 |
InChI-Schlüssel |
KTPJDYNQZVAFBU-UHFFFAOYSA-N |
SMILES |
C[Si](C)([Si](C)(Cl)Cl)Cl |
Kanonische SMILES |
C[Si](C)([Si](C)(Cl)Cl)Cl |
Andere CAS-Nummern |
13528-88-6 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



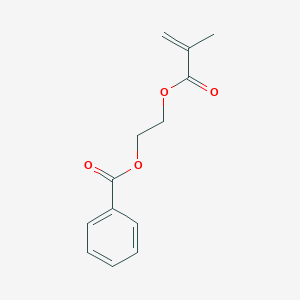
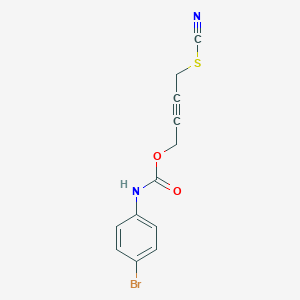
![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
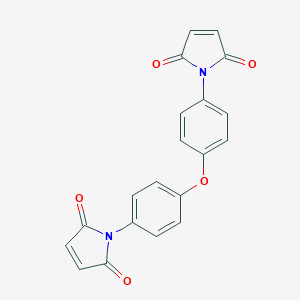
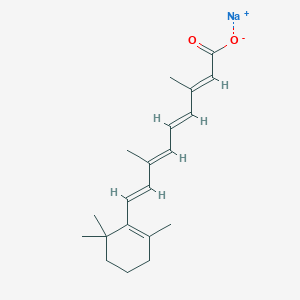
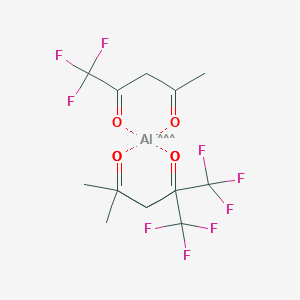
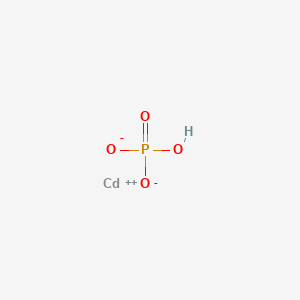
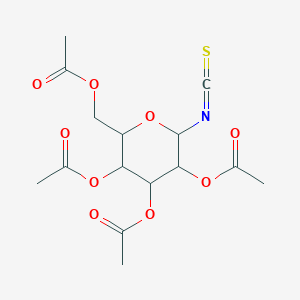
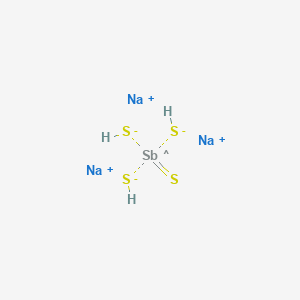
![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)
